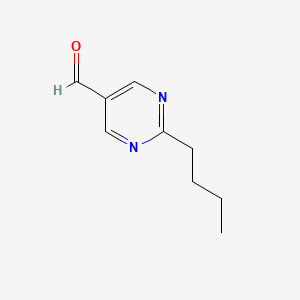

2-Butylpyrimidine-5-carbaldehyde

Description

The Pyrimidine (B1678525) Nucleus: A Foundational Heterocycle in Chemical Sciences

The pyrimidine ring is a heterocyclic aromatic organic compound, structurally similar to benzene (B151609) and pyridine, with two nitrogen atoms at positions 1 and 3 of the six-membered ring. ignited.inwikipedia.org This fundamental heterocycle is a cornerstone of life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are integral components of nucleic acids (DNA and RNA). ignited.inwikipedia.orgwjahr.com The arrangement of nitrogen atoms within the pyrimidine ring imparts it with unique electronic properties, making it an electron-rich heterocycle. nih.gov This inherent characteristic influences its reactivity and makes it a valuable scaffold in medicinal chemistry and materials science. wjahr.comresearchgate.net The pyrimidine nucleus is found in a wide array of natural and synthetic compounds, including vitamin B1 (thiamine), barbiturates, and various pharmaceuticals. wikipedia.orgnih.gov

The synthesis of the parent pyrimidine ring is less common than the synthesis of its derivatives. wikipedia.org A primary method for creating substituted pyrimidines involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea (B33335), or guanidine. wikipedia.org The well-known Biginelli reaction is a classic example of a one-pot, multicomponent reaction used to produce pyrimidine derivatives. nih.gov

Strategic Importance of Aldehyde Functionality in Pyrimidine Derivatives

The introduction of an aldehyde group (-CHO) onto the pyrimidine ring, as seen in 2-Butylpyrimidine-5-carbaldehyde, significantly enhances the synthetic utility of the molecule. Aldehydes are highly versatile functional groups in organic chemistry, known for their participation in a wide range of chemical transformations. cymitquimica.com These reactions include oxidation to form carboxylic acids, reduction to primary alcohols, and a variety of nucleophilic addition and condensation reactions. cymitquimica.com

The aldehyde group's reactivity allows for the construction of more complex molecular architectures. For instance, it can undergo reductive amination to form amines, react with primary amines to yield Schiff bases (imines), and participate in condensation reactions with various nucleophiles. smolecule.com The position of the aldehyde group on the pyrimidine ring, such as at the 5-position in this compound, influences the electronic distribution across the ring, which in turn can affect its reactivity in these transformations. This strategic placement makes pyrimidine aldehydes valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and novel materials. chemimpex.comalibaba.com

Research Landscape of this compound and Related Congeners

This compound and its analogs are subjects of interest in various fields of chemical research. The butyl group at the 2-position enhances the lipophilicity of the molecule, a property that can be advantageous in drug design by potentially improving membrane permeability. This is in contrast to other substituents like a methylamino group, which would have different electronic and solubility effects.

Research has shown that pyrimidine derivatives, in general, exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. wjahr.comnih.govresearchgate.net Specifically, pyrimidine aldehydes serve as crucial building blocks in the synthesis of compounds with potential therapeutic applications. For example, 2-tert-Butylpyrimidine-5-carbaldehyde, a closely related congener, is utilized as a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders, as well as in the formulation of agrochemicals. chemimpex.com The aldehyde functionality allows for the creation of complex molecules with tailored properties for various applications in medicinal chemistry and material science. chemimpex.com

Table 1: Properties of this compound and a Related Compound

| Property | This compound | 2-tert-Butylpyrimidine-5-carbaldehyde |

| Molecular Formula | C9H12N2O crysdotllc.comscbt.com | C9H12N2O chemsrc.com |

| Molecular Weight | 164.20 g/mol scbt.com | 164.204 g/mol chemsrc.com |

| CAS Number | 876890-42-5 crysdotllc.com | 104461-06-5 chemsrc.com |

| Boiling Point | Not specified | 245.7ºC at 760 mmHg chemsrc.com |

| Flash Point | Not specified | 105.8ºC chemsrc.com |

| Density | Not specified | 1.064g/cm3 chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

2-butylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-3-4-9-10-5-8(7-12)6-11-9/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWHOIWZDHMAAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(C=N1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Butylpyrimidine 5 Carbaldehyde and Analogues

Direct Synthesis of Pyrimidine-5-carbaldehyde (B119791) Core

The creation of the pyrimidine-5-carbaldehyde scaffold is a foundational step in the synthesis of the target compound. Key methods for introducing the aldehyde group at the C5 position of the pyrimidine (B1678525) ring include direct formylation and the oxidation of suitable precursors.

Formylation Reactions (e.g., Vilsmeier-Haack Reagent)

The Vilsmeier-Haack reaction is a well-documented and efficient method for the formylation of reactive aromatic and heteroaromatic substrates, including pyrimidine derivatives. ijpcbs.com This reaction typically employs a Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich ring system. ijpcbs.comresearchgate.net

The application of this reaction has been demonstrated in the regioselective formylation of various pyrimidine systems. For instance, the reaction of 2-methylpyrimidine-4,6-diol with an equivalent ratio of the Vilsmeier reagent successfully yields 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. mdpi.com Notably, in this case, the hydroxyl groups were not substituted by chlorine atoms, a common side reaction with similar substrates. mdpi.comsciforum.net The choice of solvent significantly impacts the reaction's efficiency, with DMF providing a higher yield and shorter reaction time compared to other solvents like benzene (B151609) or dichloroethane. mdpi.comsciforum.net The Vilsmeier-Haack reaction is also instrumental in converting 4,6-dihydroxypyrimidines into 4,6-dichloropyrimidine (B16783) intermediates, which can be further functionalized. mdpi.com

| Substrate | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Methylpyrimidine-4,6-diol | POCl₃/DMF | DMF | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | High | mdpi.com, sciforum.net |

| Pyrazolo[1,5-a]pyrimidine system | POCl₃/DMF | Not specified | Pyrazolopyrimidine-3-carbaldehyde | Not specified | ijpcbs.com |

| 2-Phenylimidazo[1,2-a]pyrimidines | POCl₃/DMF | Glycerol (Microwave) | 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehyde | High | researchgate.net |

Chemoselective Oxidation of Pyrimidine Precursors

An alternative to direct formylation is the chemoselective oxidation of a pre-installed functional group, such as a hydroxymethyl group, on the pyrimidine ring. This strategy's success hinges on the ability to oxidize the alcohol to an aldehyde without affecting the sensitive pyrimidine ring or other functional groups present in the molecule.

One effective method involves the use of tetrapropylammonium (B79313) perruthenate (TPAP) as a catalytic oxidant, with N-methylmorpholine N-oxide (NMO) as a co-oxidant. This system has been successfully applied to the side-chain selective oxidation of 6-hydroxyalkylpteridines, which are structurally related to pyrimidines, to the corresponding 6-acylpteridines in high yields. clockss.org The use of a butoxy protective group on the heterocyclic ring was found to be essential for ensuring solubility in the acetonitrile (B52724) solvent. clockss.org Another approach involves a photo-induced deoxygenative radical cross-coupling reaction, which has been shown to be effective for substrates like 2-pyrimidine methanol, resulting in a 63% yield of the functionalized product. nih.gov These methods highlight the potential for generating the carbaldehyde function through controlled oxidation, offering a complementary route to direct formylation. clockss.orgnih.gov

Introduction of the Butyl Substituent and Related Alkyl Chains

Once the pyrimidine-5-carbaldehyde core is established, or concurrently, the butyl group must be introduced at the C2 position. Nucleophilic substitution is a primary strategy for forging this carbon-carbon bond.

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) reactions are a cornerstone for functionalizing halogenated pyrimidines. strath.ac.uk The reaction of a 2-halopyrimidine with an organometallic reagent, such as butyl lithium, can install the butyl chain. The reactivity and regioselectivity of such substitutions can be finely tuned. For example, in the alkylation of pyridines, a related heterocycle, the choice between methyllithium (B1224462) and sec-butyllithium (B1581126) can direct the substitution to either the C4 or C2 position, respectively, particularly in coordinating solvents like THF. acs.org

The presence of activating groups on the pyrimidine ring influences the feasibility of SNAr reactions. Studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) show that nucleophiles can be introduced regioselectively. mdpi.com These reactions often proceed through a concerted one-step displacement (cSNAr) or a classical two-step addition-elimination mechanism involving a Meisenheimer intermediate. strath.ac.uk

Approaches for tert-Butyl Group Incorporation

The synthesis of analogues containing a tert-butyl group, such as 2-tert-butylpyrimidine-5-carbaldehyde, provides insight into the incorporation of bulky alkyl substituents. chemimpex.com This compound serves as a key intermediate in the development of pharmaceuticals and agrochemicals. chemimpex.com Synthetic routes often start from precursors like 2-tert-butylpyrimidine-5-carboxylic acid or 5-bromo-2-tert-butyl-pyrimidine-4-carboxylic acid. researchgate.netchemicalbook.com The latter can be synthesized from tert-butylcarbamidine hydrochloride and mucobromic acid. chemicalbook.com Another approach involves the direct chlorination of 2-tert-butylpyrimidine, followed by hydrolysis to produce 2-tert-butyl-5-hydroxypyrimidine, which can then be further functionalized. google.com

Advanced Synthetic Strategies and Process Optimization

To enhance the efficiency, scalability, and quality of the synthesis of substituted pyrimidines, advanced strategies and process optimization are employed. The principles of Quality by Design (QbD) and the use of Design of Experiments (DoE) are critical in developing robust and optimized synthetic protocols. srce.hrresearchgate.net

A case study on the synthesis of a Rociletinib intermediate involved the optimization of a regioselective nucleophilic aromatic substitution on a pyrimidine core. srce.hrresearchgate.net By systematically varying parameters such as solvent volume, solvent ratio, and the quantity of sodium acetate, researchers achieved a good isomeric ratio (8:1) and minimized the formation of di-substituted impurities. srce.hrresearchgate.net This QbD approach allows for the definition of a process space that ensures the final product meets all quality specifications. researchgate.net

Furthermore, the use of nano-catalysts represents an advanced synthetic strategy. For instance, magnetic and biosynthesized nano-catalysts have been employed in one-pot, multi-component reactions to construct pyridopyrimidine scaffolds efficiently and under environmentally friendly conditions. rsc.org Such modern approaches, along with process optimization, are crucial for the large-scale and cost-effective production of complex molecules like 2-butylpyrimidine-5-carbaldehyde.

| Parameter | Range/Value Studied | Impact on | Reference |

|---|---|---|---|

| Solvent Mixture (MTBE/t-BuOH) | Varied ratios and volumes | Isomer ratio, impurity formation | srce.hr, researchgate.net |

| Base (NaOAc) | Varied molar equivalents | Percent conversion, product quality | srce.hr, researchgate.net |

| Temperature | 25 °C | Reaction rate, formation of di-substituted impurity | srce.hr |

One-Pot and Multicomponent Reaction Sequences

A practical one-step process has been developed for the synthesis of 2,5-disubstituted pyrimidines from nitriles, which is applicable to a variety of pyrimidine-containing compounds with diverse functional groups. nih.gov MCRs are synthetic operations where a specific product is formed from three or more reactants in a single pot through a series of elementary reactions. rasayanjournal.co.in For instance, the Biginelli reaction, a classic MCR, allows for the three-component cyclocondensation of a β-diketone, an arylaldehyde, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. tandfonline.com This method has been adapted for the synthesis of various pyrimidine derivatives. tandfonline.com

The development of novel catalysts has further expanded the scope of MCRs for pyrimidine synthesis. For example, niobium pentachloride (NbCl5) has been used as an effective catalyst in the multicomponent reaction between aniline (B41778) derivatives, benzaldehyde (B42025) derivatives, and 2,3-butanedione (B143835) to produce pyrrolo[3,2-b]pyrrole (B15495793) derivatives under mild conditions. scielo.br Similarly, Ytterbium(III) triflate (Yb(OTf)3) has been shown to catalyze the three-component reaction of amines, 1,3-diketones, and 2-bromoacetophenone (B140003) to yield tetrasubstituted pyrroles. thieme-connect.com

Three-component solid-phase synthesis has also been employed to create combinatorial libraries of structurally diverse substituted pyrimidines. nih.gov This approach combines the efficiency of MCRs with the benefits of solid-phase synthesis, allowing for the rapid generation of a large number of compounds. nih.gov Another example involves a ruthenium-catalyzed three-component coupling reaction that achieves a hydrative conjugate addition of alkynes to alkenes, resulting in 1,4-dicarbonyl compounds with high atom economy. sioc.ac.cn

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a powerful technology for the production of chemical compounds, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While specific examples for the continuous flow synthesis of this compound are not extensively detailed, the principles and applications for related pyrimidine derivatives and aldehydes are well-documented.

A continuous-flow protocol using syngas (a mixture of carbon monoxide and hydrogen) has been developed for the palladium-catalyzed reductive carbonylation of (hetero)aryl bromides to their corresponding aldehydes. nih.gov This method allows for precise control over the stoichiometric ratio of carbon monoxide to hydrogen, which is critical for optimizing the reaction yield. nih.gov Although an attempt to synthesize a pyrimidine-5-carbaldehyde using this method resulted in a low yield, it demonstrates the potential of flow chemistry for this class of compounds. nih.gov

Flow chemistry has also been successfully applied to the synthesis of other heterocyclic systems. For example, sugar-containing pyrimidine compounds have been synthesized in continuous-flow microreactors, a method that reduces the use of hazardous solvents like DMSO and shortens reaction times. mdpi.com This technique facilitates the rapid synthesis of compound libraries for subsequent screening. mdpi.com The ability to superheat solvents in a flow system without using hazardous high-boiling point solvents is another key advantage. mdpi.com

The benefits of continuous flow synthesis are not limited to yield and safety. In many cases, reactions that are sluggish in traditional batch processes can be significantly accelerated in a flow reactor. For instance, an aldol (B89426) reaction that required 24 hours to reach completion in a batch setup was completed in just 20 minutes in a flow system. beilstein-journals.org This rate enhancement is attributed to improved mixing and heat transfer within the microreactor. beilstein-journals.org

Solid-Phase Synthesis and Microwave-Assisted Approaches for Pyrimidine Scaffolds

Solid-phase and microwave-assisted synthesis have become indispensable tools in modern organic chemistry, offering significant advantages for the construction of heterocyclic scaffolds like pyrimidines. These techniques often lead to shorter reaction times, higher yields, and simplified purification processes.

Solid-Phase Synthesis (SPS)

Solid-phase synthesis involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. This approach simplifies the purification process, as excess reagents and byproducts can be washed away, and the desired product is cleaved from the resin in the final step. acs.org This methodology is particularly well-suited for the creation of combinatorial libraries of compounds for drug discovery and other applications. nih.govnih.gov

A variety of pyrimidine derivatives have been successfully synthesized using SPS. For example, a new pyrimidine-based scaffold was developed for generating combinatorial libraries, demonstrating the utility of this technique. nih.gov Another study reported the three-component solid-phase synthesis of structurally diverse substituted pyrimidines for screening against Mycobacterium tuberculosis. nih.gov The use of polymer-bound cyclic malonic acid esters as a scaffold for the solid-phase synthesis of various heterocyclic compounds, including pyrimidines, has also been described. acs.org

Microwave-Assisted Synthesis

Microwave irradiation has gained popularity as a non-conventional energy source for accelerating organic reactions. orientjchem.org The rapid and intense heating of polar substances under microwave conditions can dramatically reduce reaction times from hours to minutes or even seconds, often with improved yields compared to conventional heating methods. tandfonline.comresearchgate.netbenthamdirect.com

Microwave-assisted synthesis has been widely applied to the preparation of pyrimidine derivatives. For example, the Biginelli three-component cyclocondensation reaction to produce oxo- and thioxopyrimidines has been efficiently carried out under microwave irradiation, with yields ranging from 65-90%. tandfonline.com This method offers a simple and efficient route for the preparation of these compounds. tandfonline.com In another instance, pyrimido[4,5-d]pyrimidine (B13093195) derivatives were synthesized in a solvent-free procedure using alumina (B75360) as a solid support under microwave irradiation, which avoids the hazards associated with solution-phase reactions. researchgate.net The synthesis of various fused pyrimidine derivatives has also been achieved using microwave assistance, highlighting the versatility of this technique. orientjchem.org

The combination of microwave heating with solid-phase synthesis can further enhance the efficiency of pyrimidine synthesis. researchgate.net This synergistic approach leverages the benefits of both techniques to rapidly generate libraries of pyrimidine derivatives with high purity. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Source(s) |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes to seconds | researchgate.net, benthamdirect.com, tandfonline.com |

| Yield | Moderate to good | Often improved | researchgate.net, benthamdirect.com |

| Energy Efficiency | Lower | Higher | rasayanjournal.co.in |

| Solvent Use | Often requires solvents | Can be solvent-free | researchgate.net, tandfonline.com |

| Work-up | More complex | Simpler | orientjchem.org, tandfonline.com |

| Selectivity | Good | Can be improved | tandfonline.com |

| Hazards | Associated with prolonged heating and solvent use | Reduced due to shorter reaction times and potential for solvent-free conditions | researchgate.net |

Principles of Green Chemistry in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jmaterenvironsci.com These principles are increasingly being applied to the synthesis of pyrimidine derivatives to create more environmentally friendly and sustainable methods. rasayanjournal.co.inresearchgate.net Traditional methods for pyrimidine synthesis often involve hazardous solvents, toxic reagents, and significant energy consumption, leading to environmental concerns. rasayanjournal.co.in

Several green chemistry approaches have been successfully employed in the synthesis of pyrimidine scaffolds:

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. rasayanjournal.co.in For example, a porous poly-melamine-formaldehyde has been used as a metal-free, heterogeneous organocatalyst for the synthesis of dihydro- acs.orgnih.govnih.govtriazolo[1,5-a]pyrimidines. tandfonline.com This catalyst is reusable, which further enhances its green credentials. tandfonline.com Another approach utilizes Indian gooseberry fruit extract, a natural and renewable resource, as a catalyst for the one-pot, solvent-free synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives. nih.gov

Microwave-Assisted Synthesis: As discussed previously, microwave irradiation can significantly reduce reaction times and energy consumption. tandfonline.com It also allows for solvent-free reactions, further minimizing environmental impact. tandfonline.comresearchgate.net

Multicomponent Reactions (MCRs): MCRs are inherently green as they combine multiple synthetic steps into a single pot, reducing solvent usage, purification steps, and waste generation. rasayanjournal.co.in

Use of Greener Solvents: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. jmaterenvironsci.com The use of water as a solvent in the synthesis of pyrano[2,3-d]pyrimidine derivatives has been demonstrated to be effective, particularly when combined with catalysts like diammonium hydrogen phosphate (B84403) or sodium acetate. jmaterenvironsci.com Polyfluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), represent another class of reusable and environmentally benign reaction media for the synthesis of pyrano[2,3-d]pyrimidine scaffolds. bohrium.com

Solvent-Free and Solid-State Reactions: Conducting reactions without a solvent or in the solid state, for instance, using ball milling, minimizes the use of volatile organic compounds (VOCs) and simplifies product isolation. researchgate.nettandfonline.com

The application of these green chemistry principles not only leads to more environmentally friendly synthetic routes but can also result in economic benefits through reduced costs for materials, energy, and waste disposal. rasayanjournal.co.in

Chemical Reactivity and Advanced Transformations of 2 Butylpyrimidine 5 Carbaldehyde

Reactions Involving the Pyrimidine-5-carbaldehyde (B119791) Moiety

The aldehyde group attached to the pyrimidine (B1678525) ring at the 5-position is a key site for a variety of chemical transformations. Its electrophilic carbon atom readily reacts with nucleophiles, and the adjacent alpha-protons can participate in condensation reactions.

The carbonyl carbon of the aldehyde in 2-Butylpyrimidine-5-carbaldehyde is electrophilic and serves as a prime target for nucleophilic attack. libretexts.org This fundamental reaction involves the addition of a nucleophile to the carbonyl group, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation yields an alcohol.

A significant class of nucleophiles used in these reactions are organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi). almerja.commmcmodinagar.ac.in The carbon-metal bond in these reagents is highly polarized, rendering the carbon atom strongly nucleophilic. almerja.com The reaction must be carried out in anhydrous conditions, as these organometallic reagents are also strong bases and will react with water. almerja.com

The general scheme for this reaction involves two steps:

Addition of the organometallic reagent to the aldehyde in an appropriate solvent like THF or diethyl ether.

A subsequent workup step with an aqueous acid (e.g., H₃O⁺) to protonate the resulting alkoxide and yield the corresponding secondary alcohol. mmcmodinagar.ac.in

For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would produce 1-(2-butylpyrimidin-5-yl)ethanol.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Grignard Reagent | Phenylmagnesium Bromide | Secondary Alcohol |

| Organolithium | n-Butyllithium | Secondary Alcohol |

These reactions are crucial for creating new carbon-carbon bonds and introducing complexity to the molecule, transforming the aldehyde into a stereocenter if the added group is different from the pyrimidine moiety. libretexts.org

Condensation reactions provide a powerful avenue for elaborating the structure of this compound. These reactions involve the combination of the aldehyde with another molecule, typically with the elimination of a small molecule like water.

Schiff Base Formation: This reaction occurs between the aldehyde and a primary amine. The nucleophilic amine attacks the electrophilic carbonyl carbon, and subsequent dehydration leads to the formation of an imine, also known as a Schiff base. This reaction is fundamental in the synthesis of various heterocyclic systems and ligands.

Aldol (B89426) and Related Condensations: The aldehyde can react with enolates or other carbon nucleophiles in aldol-type condensation reactions. A key example is the Claisen-Schmidt condensation, where an aldehyde reacts with a ketone in the presence of a base. Research on the related compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), shows it undergoes Claisen-Schmidt condensation to form pyrimidine-based chalcones. mdpi.com This indicates that this compound can react with ketones like acetophenone (B1666503) to yield α,β-unsaturated ketones, which are valuable synthetic intermediates. mdpi.com

Another important reaction is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate) in the presence of a weak base. researchgate.net Studies on similar pyrimidine-5-carbaldehydes have shown they readily undergo condensation with compounds like indoline-2-thiones, demonstrating the aldehyde's reactivity. vu.lt

Table 2: Condensation Reactions of Pyrimidine-5-carbaldehydes

| Reaction Type | Reactant | Product | Reference |

|---|---|---|---|

| Claisen-Schmidt | Acetophenone | Pyrimidine-based chalcone | mdpi.com |

| Knoevenagel | Indoline-2-thione | (E)-3-(5-pyrimidinylmethylene)indoline-2-thione | vu.lt |

The aldehyde functional group in this compound can be readily oxidized or reduced to yield other important functional groups. cymitquimica.com

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-butylpyrimidine-5-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are effective for this purpose. The resulting carboxylic acid is a versatile intermediate for further functionalization, such as ester or amide formation.

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, (2-butylpyrimidin-5-yl)methanol. This is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, as is the more reactive lithium aluminum hydride (LiAlH₄).

Table 3: Oxidation and Reduction Products

| Transformation | Reagent | Product Name |

|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | 2-Butylpyrimidine-5-carboxylic acid |

Functionalization of the Pyrimidine Ring System

While the aldehyde group provides one handle for reactivity, the pyrimidine ring itself can be functionalized, although its electron-deficient nature dictates the types of reactions that are feasible.

The pyrimidine ring is considered an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it generally unreactive toward standard electrophilic aromatic substitution.

Electrophilic Substitution: Reactions like Friedel-Crafts alkylation or acylation are typically not successful. However, functionalization is possible under specific conditions, such as through radical substitution. The Minisci reaction, for example, allows for the alkylation of electron-deficient N-heterocycles via a radical mechanism. wikipedia.org This reaction involves the generation of an alkyl radical which then attacks the protonated, and thus even more electron-deficient, pyrimidine ring. wikipedia.org

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (like a halogen) is present on the ring. mdpi.comresearchgate.net Studies on 4,6-dichloropyrimidine-5-carbaldehyde (B460487) derivatives show that the chlorine atoms can be displaced by a variety of nucleophiles, including amines (amination) and alkoxides (solvolysis), often with high regioselectivity. mdpi.comvu.lt If this compound were to be halogenated at the 4- or 6-position, it would become an excellent substrate for SₙAr reactions, allowing for the introduction of diverse substituents. mdpi.comresearchgate.net

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to this compound, the pyrimidine ring would first need to be functionalized with a suitable group, typically a halogen (Cl, Br, I) or a triflate.

Once a halogenated derivative, such as 4-chloro-2-butylpyrimidine-5-carbaldehyde, is prepared, it can serve as a substrate in various coupling reactions. The Suzuki coupling, which pairs an organoboron compound with an organic halide, is a prominent example. researchgate.net Research has demonstrated the efficient Suzuki coupling of dichloropyrimidines with aryl and heteroaryl boronic acids to create substituted pyrimidines. researchgate.net Other important palladium-catalyzed reactions applicable to halogenated pyrimidines include the Sonogashira coupling (with terminal alkynes) and the Heck coupling (with alkenes). researchgate.net

Table 4: Potential Palladium-Catalyzed Reactions on a Halogenated Pyrimidine Core

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki Coupling | Arylboronic Acid | C(pyrimidine)-C(aryl) |

| Sonogashira Coupling | Terminal Alkyne | C(pyrimidine)-C(alkyne) |

| Heck Coupling | Alkene | C(pyrimidine)-C(alkene) |

These coupling strategies represent a powerful method for constructing complex molecules by linking the pyrimidine core to other organic fragments, significantly expanding the synthetic utility of the this compound scaffold.

C-H Activation and Directed Functionalization Strategies

The direct functionalization of C-H bonds in heterocyclic compounds like pyrimidines represents a powerful and atom-economical approach in modern organic synthesis. researchgate.netdicp.ac.cn For pyrimidine aldehydes, including this compound, strategies involving transition-metal-catalyzed C-H activation are of significant interest. These methods often rely on directing groups to achieve high levels of regioselectivity. researchgate.netulb.ac.be

One prominent strategy involves the in situ formation of an imine from the pyrimidine-5-carbaldehyde and an amine. This imine then acts as a substrate for transition-metal catalysis, where the nitrogen atom of the imine directs the catalyst to a specific C-H bond for activation. nih.govnih.gov Rhodium(III)-catalyzed C-H activation is a well-documented approach for the annulation of various heterocycles. nih.govnih.govacs.org For instance, imines formed from 2-aminopyridines and aldehydes undergo Rh(III)-catalyzed imidoyl C-H activation and subsequent coupling with diazo esters to synthesize pyrido[1,2-a]pyrimidin-4-ones. nih.gov A similar three-component strategy involves the Rh(III)-catalyzed reaction of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides to construct pyrazolo[1,5-a]pyrimidines. nih.govacs.org These reactions demonstrate the versatility of using the aldehyde group as a handle for forming a directing group, enabling the construction of complex fused heterocyclic systems.

While direct examples specifying this compound in such C-H activation studies are not prevalent in the reviewed literature, the general applicability of these methods to aromatic and heteroaromatic aldehydes suggests its potential as a viable substrate. nih.govacs.org The butyl group at the C2-position would be expected to remain intact under these conditions, allowing for the synthesis of complex pyrimidine derivatives with retained alkyl substitution. The use of transient directing groups, which are formed in situ and can be removed in the same pot, further enhances the efficiency and appeal of these C-H functionalization strategies. ulb.ac.be

Mechanistic Studies of Select Chemical Transformations

The pyrimidine-5-carbaldehyde scaffold is central to one of the most astonishing phenomena in organic chemistry: the Soai reaction. This reaction has been the subject of extensive mechanistic investigation due to its unique ability to achieve massive amplification of enantiomeric excess from a minute initial chiral imbalance. nih.govresearchgate.net

Asymmetric Autocatalysis (e.g., Soai Reaction with Pyrimidine Aldehydes)

Autocatalysis : Each enantiomer of the product alcohol (as its zinc alkoxide) selectively catalyzes its own formation. nih.gov

Asymmetric Amplification : The reaction exhibits a positive non-linear effect, where the product is more enantioenriched than the initial chiral catalyst. This allows for the amplification of a tiny initial chiral bias. nih.gov

Mutual Inhibition : The catalyst formed from one enantiomer inhibits the catalytic activity of the opposite enantiomer's catalyst. pnas.org

Structural Influences on Reactivity and Selectivity

The efficiency of the Soai reaction is highly dependent on the structure of the pyrimidine-5-carbaldehyde substrate. nih.govnih.gov While various pyrimidine-5-carbaldehydes are competent substrates, certain structural features have been identified as crucial for high reactivity and selectivity. nih.govpnas.org

The pyrimidine core itself is considered a "workhorse" for this transformation. nih.gov Its low Lewis basicity is thought to be a key factor, allowing the system to overcome inhibitory effects and achieve superior autocatalytic rates compared to more basic heterocycles like pyridines. nih.govchemrxiv.org

The substituent at the C2-position of the pyrimidine ring plays a critical role in modulating the reaction's outcome. Although this compound is a valid substrate, extensive research has been conducted on derivatives with other C2-substituents, particularly alkynyl groups.

Key Structural Influences:

Alkynyl Substituents : 2-Alkynyl-substituted pyrimidine aldehydes generally exhibit superior autocatalysis and selectivity. nih.govnih.gov These substituents are believed to favorably tune the catalyst's solubility, aggregation state, and conformation, while also enhancing the substrate's reactivity and the enantioselectivity of the addition. nih.govchemrxiv.orgacs.org

Alkyl Groups : Simple alkyl groups at the C2 position also support the reaction. The nature of the alkyl group can influence catalyst aggregation and substrate binding. nih.govchemrxiv.org

Nucleophile : The reaction shows a strong preference for diisopropylzinc (B128070) as the nucleophile. Other dialkylzinc reagents are generally found to be incompetent, although systematic studies are limited. nih.gov

The interplay between the pyrimidine nitrogens, the C5-aldehyde group, and the C2-substituent dictates the formation, stability, and catalytic activity of the crucial zinc alkoxide aggregates. These structural elements must work in concert to create the precise geometry required for the highly organized transition state that leads to the observed high levels of enantioselectivity and amplification. nih.govchemrxiv.org

Table 1: Influence of Structural Components in the Soai Reaction

| Structural Component | Role in Reactivity and Selectivity | Citation |

|---|---|---|

| Pyrimidine Core | Provides a low Lewis basicity scaffold, crucial for overcoming inhibitory effects and enabling high autocatalytic rates. Considered a "workhorse" for the reaction. | nih.govchemrxiv.org |

| C5-Carbaldehyde | The prochiral center that undergoes enantioselective alkylation. Essential for the formation of the chiral product/autocatalyst. | wikipedia.orgpnas.org |

| C2-Substituent | Modulates catalyst solubility, aggregation, conformation, and substrate reactivity. 2-Alkynyl groups often provide superior selectivity and amplification. | nih.govnih.govchemrxiv.org |

| Dialkylzinc Reagent | Acts as the alkylating agent (nucleophile). Strong preference for diisopropylzinc; other dialkylzincs are typically ineffective. | nih.gov |

Structural and Functional Diversification Through Derivative Synthesis

Modification of the Butyl Substituent and Other Peripheral Groups

The substituents on the pyrimidine (B1678525) ring, particularly the C2-butyl group, play a significant role in defining the molecule's character. Modifications at this position can influence solubility, lipophilicity, and steric interactions with biological targets.

The synthesis of pyrimidines allows for the introduction of a wide array of substituents at the C2 position. While the parent compound features a butyl group, synthetic methodologies exist to incorporate diverse alkyl chains, cycloalkyl groups, and chains containing heteroatoms. A general and high-yielding method involves the reaction of various amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol to produce 2-substituted pyrimidine-5-carboxylic esters, which are closely related precursors to the target aldehyde. organic-chemistry.org This demonstrates the feasibility of accessing a wide range of C2-substituted pyrimidines.

Furthermore, heteroatoms can be incorporated into the C2-substituent. For instance, synthetic routes have been developed for 2'-(alkylthio)-lactam-pyrrolo[2,3-d]pyrimidines starting from 4-halo-2-(alkylthio)pyrimidine-5-carbaldehydes. google.com This highlights that chains containing sulfur and other heteroatoms can be readily installed at the C2 position, offering possibilities for novel interactions and properties. The tert-butyl analogue, 2-tert-butylpyrimidine-5-carbaldehyde, is also a well-documented variant used in various synthetic applications. chemimpex.com

| C2-Substituent Type | Example Group | Synthetic Precursor/Analogue | Reference |

|---|---|---|---|

| Alkyl | Methyl, Ethyl, Propyl | 2-Alkyl-pyrimidine-5-carboxylic esters | organic-chemistry.org |

| Branched Alkyl | tert-Butyl | 2-tert-Butylpyrimidine-5-carboxylic acid | researchgate.net |

| Cycloalkyl | Cyclopropyl | 2-Cyclopropylpyrimidin-5-ylboronic acid | nih.gov |

| Heteroatom-Containing | Alkylthio (e.g., -SMe) | 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde | google.com |

Functional Group Interconversions at the Aldehyde Position

The aldehyde group at the C5 position is a versatile chemical handle, enabling a plethora of functional group transformations. These interconversions are fundamental for creating derivatives with different chemical reactivities and for building more complex molecules.

The aldehyde can be readily oxidized to a carboxylic acid, yielding 2-butylpyrimidine-5-carboxylic acid. This transformation is a common step in organic synthesis, often achieved using various oxidizing agents. For example, catalytic systems involving selenium dioxide (SeO2) or oxygen in the presence of specific catalysts are known to convert aromatic aldehydes to carboxylic acids. nih.govgoogle.com The resulting carboxylic acid is a valuable intermediate in its own right, particularly for the synthesis of amides. Research has shown that 2-tert-butylpyrimidine-5-carboxylic acid can be coupled with piperazine (B1678402) derivatives using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form amide bonds. researchgate.net This opens the door to a vast array of amide and ester derivatives, significantly expanding the chemical space accessible from the parent aldehyde.

| Derivative Type | Transformation | Key Reagents/Conditions | Example Product Class | Reference |

|---|---|---|---|---|

| Carboxylic Acid | Oxidation | Standard oxidizing agents (e.g., KMnO₄, CrO₃); Catalytic O₂/SeO₂ | 2-Butylpyrimidine-5-carboxylic acid | researchgate.netnih.govgoogle.com |

| Amide | Amide Coupling | Coupling agents (e.g., HATU, TBTU), Amine | (2-tert-Butylpyrimidin-5-yl)(piperazin-1-yl)methanone | researchgate.netgoogle.com |

Reduction of the aldehyde group provides direct access to the corresponding primary alcohol, (2-butylpyrimidin-5-yl)methanol. This transformation is typically accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting hydroxymethyl derivative, (2-tert-butylpyrimidin-5-yl)methanol, is commercially available and serves as a building block in pharmaceutical and chemical research. biosynth.comamericanelements.com The synthesis of the related (4-amino-2-butylpyrimidin-5-yl)methanol (B14513621) has also been reported, indicating that this reduction is compatible with other functional groups on the pyrimidine ring. evitachem.com This conversion from an aldehyde to an alcohol is a key step in synthesizing compounds where a flexible, hydrogen-bond-donating group is desired. Biocatalytic methods using alcohol dehydrogenases have also been shown to be effective for the selective reduction of heterocyclic aldehydes. rsc.org

Construction of Complex Polycyclic and Supramolecular Architectures

The aldehyde and the pyrimidine ring nitrogens of 2-butylpyrimidine-5-carbaldehyde are key features for the construction of fused heterocyclic systems. These reactions significantly increase molecular complexity and rigidity, often leading to compounds with potent biological activities.

The aldehyde at C5, adjacent to a ring nitrogen, is perfectly positioned for cyclocondensation reactions to form fused bicyclic systems. A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines. This is generally achieved by reacting the pyrimidine-5-carbaldehyde (B119791) with a hydrazine (B178648) derivative. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and aromatization to yield the fused pyrazolo[3,4-d]pyrimidine core. nih.govresearchgate.net This scaffold is an isostere of adenine (B156593) and is of significant interest in medicinal chemistry. researchgate.netnih.gov

Similarly, reaction with other binucleophiles can lead to different fused systems. For example, condensation with 3-aminotriazole can be used to construct triazolopyrimidine derivatives. researchgate.net These fused heterocyclic systems are prevalent in herbicides and pharmaceuticals. dokumen.pub Other complex cyclizations, such as those forming pyrido[4,3-d]pyrimidines from related 6-alkynylpyrimidine-5-carbaldehydes, further illustrate the utility of the carbaldehyde group in building intricate polycyclic structures. uma.pt

| Fused System | Key Reagent for Cyclization | General Reaction Type | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Hydrazine or substituted hydrazines | Condensation followed by intramolecular cyclization | nih.govthieme-connect.com |

| Triazolo[1,5-a]pyrimidine | 3-Aminotriazole | Multi-component condensation/cyclization | researchgate.net |

| Pyrido[4,3-d]pyrimidine | tert-Butylamine (with an alkynyl precursor) | Intramolecular thermal cyclization | uma.pt |

| Pyrrolo[2,3-d]pyrimidine | (From 4-halo-2-(alkylthio)pyrimidine-5-carbaldehyde) | Multi-step synthesis | google.com |

Porphyrin and Other Macrocyclic Derivatives

The synthesis of meso-substituted porphyrins is a cornerstone of macrocyclic chemistry, often relying on the acid-catalyzed condensation of pyrrole (B145914) with an aldehyde. rsc.org Classic methods, such as the Rothemund or Adler-Longo synthesis, involve a one-step reaction of pyrrole and an aldehyde in an appropriate solvent like acetic or propionic acid. researchgate.net A more refined and widely used approach is the Lindsey two-step, one-flask synthesis, which first involves the condensation of pyrrole and an aldehyde under milder conditions to form a porphyrinogen (B1241876) intermediate, followed by oxidation to the aromatic porphyrin. rsc.orgresearchgate.net

These established methodologies allow for the incorporation of various aldehydes, which ultimately form the meso-substituents of the porphyrin ring. This provides a direct pathway for introducing specific functionalities to the macrocycle's periphery. The use of this compound in such a synthesis would theoretically yield a porphyrin bearing four 2-butylpyrimidin-5-yl groups at its meso positions. Such a structure would combine the well-known photophysical properties of the porphyrin core with the electronic characteristics of the pyrimidine heterocycle.

Furthermore, the synthesis of less symmetrical porphyrins, such as the A₂B₂ type, involves the condensation of a dipyrromethane with an aldehyde or mixed condensations using multiple different aldehydes. rsc.orgresearchgate.net This approach offers a strategic route to create porphyrins where this compound could be one of several aldehyde components, allowing for the precise tuning of the final molecule's electronic and structural properties. researchgate.net The synthesis of these complex, push-pull type porphyrins is crucial for applications in materials science, such as in dye-sensitized solar cells where the electronic properties of donor and acceptor groups are finely tuned. researchgate.net

| Synthesis Method | Description | Key Reactants | Typical Conditions |

| Adler-Longo | A one-step synthesis of meso-substituted porphyrins. researchgate.net | Pyrrole, Aldehyde | Aerobic conditions in propionic acid at reflux. researchgate.net |

| Lindsey | A two-step, one-flask method with generally higher yields for a wider range of aldehydes. researchgate.net | Pyrrole, Aldehyde | Step 1: Acid-catalyzed condensation (e.g., with TFA or BF₃·OEt₂) in a chlorinated solvent. Step 2: Oxidation with an oxidizing agent like DDQ or p-chloranil. rsc.org |

| Mixed Condensation | Used for synthesizing unsymmetrical porphyrins (e.g., A₂B₂, ABCD) by reacting multiple different aldehydes. rsc.org | Pyrrole, Multiple Aldehydes | Requires careful control of stoichiometry and often involves chromatographic separation of the resulting mixture of porphyrins. rsc.org |

Piperazine-Containing Derivatives

The piperazine nucleus is a significant pharmacophore, and its incorporation into molecules containing a pyrimidine core has been an area of active research. researchgate.net A well-documented route to synthesize such derivatives involves using 2-tert-butylpyrimidine-5-carboxylic acid, a close structural relative of the corresponding aldehyde. researchgate.netjoac.info

In a representative synthesis, 2-tert-butylpyrimidine-5-carboxylic acid is first coupled with tert-butyl piperazine-1-carboxylate. joac.info This reaction is often facilitated by a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like triethylamine. joac.info The resulting intermediate, tert-butyl 4-[(2-tert-butylpyrimidin-5-yl)carbonyl]piperazine-1-carboxylate, contains a Boc-protected piperazine ring. joac.info

The protective Boc group is subsequently removed, typically under acidic conditions, to yield the key intermediate, (2-tert-butylpyrimidin-5-yl)(piperazin-1-yl)methanone. joac.info This compound possesses a reactive secondary amine on the piperazine ring, which allows for further functionalization. joac.info By reacting this intermediate with various heterocyclic carboxylic acids or other electrophiles, a diverse library of piperazine-containing pyrimidine derivatives can be generated. researchgate.net For example, new amide bonds can be formed, linking the piperazine nitrogen to other functional moieties like furan (B31954) or thiophene (B33073) rings. researchgate.net

Below is a table summarizing a selection of synthesized derivatives based on this methodology.

| Compound ID | Substituted Moiety | Molecular Formula | Physical State / M.P. (°C) |

| 4a | Furan-2-carbonyl | C₁₈H₂₂N₄O₃ | 177 |

| 4b | Thiophene-2-carbonyl | C₁₈H₂₂N₄O₂S | 208 |

| 4d | 4-Methylbenzoyl | C₂₂H₂₆N₄O₂ | 196 |

| 4g | 4-Chlorobenzoyl | C₂₁H₂₃ClN₄O₂ | 175 |

| 5b | 5-Methyl-1,3-benzoxazol-2-yl | C₂₂H₂₅N₅O₂ | 179 |

| 5c | 5-Nitro-1,3-benzoxazol-2-yl | C₂₁H₂₁N₇O₄ | 207 |

Table data sourced from research on the synthesis of 2-tert-butylpyrimidine derivatives. researchgate.net

This synthetic strategy demonstrates the utility of the 2-butylpyrimidine scaffold in creating complex molecules through sequential, well-controlled chemical transformations. joac.info

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Applications

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com For related D–A−π–A organic sensitizers, HOMO and LUMO energy levels are calculated to predict charge transfer properties. acs.org However, specific values for 2-Butylpyrimidine-5-carbaldehyde are not available.

From the HOMO and LUMO energies, various quantum chemical descriptors can be calculated to quantify reactivity and stability. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). Such descriptors are used to understand and predict the behavior of molecules in chemical reactions. nih.gov

DFT is used to find the minimum energy structure of a molecule, providing optimized geometrical parameters. mdpi.com This includes precise bond lengths, bond angles, and torsion (dihedral) angles that define the molecule's three-dimensional shape. For similar heterocyclic compounds, optimized geometries are often the first step in a computational study, and parameters like the dipole moment can be correlated with intermolecular interactions. acs.orgacs.orgrsc.org

Advanced Computational Spectroscopic Predictions (e.g., UV-Vis, NMR)

Computational methods can predict spectroscopic data, which aids in the interpretation of experimental results.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. mdpi.com For related pyrimidine (B1678525) derivatives, these calculations help assign absorption bands to specific electronic transitions, such as π→π* or n→π*. researchgate.net

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. science.gov Calculated shifts are often correlated with experimental data to confirm molecular structures. researchgate.net

Molecular Modeling and Dynamics Simulations

While DFT focuses on static structures, molecular dynamics (MD) simulations can be used to study the behavior of a molecule over time at a given temperature. db-thueringen.de MD simulations provide insights into conformational flexibility, the stability of different conformers, and interactions with solvent molecules or biological targets. This approach combines quantum mechanics with molecular mechanics (QM/MM) for large systems. db-thueringen.de

Structure-Reactivity and Structure-Property Correlation Studies

By systematically modifying the structure of a parent molecule and calculating its properties, quantitative structure-activity/property relationships (QSAR/QSPR) can be developed. acs.orgscience.gov For example, altering the substituent on the pyrimidine ring and observing the effect on the HOMO-LUMO gap or dipole moment allows for the rational design of new molecules with tailored electronic or physical properties. Such studies have been performed for various pyrimidines and other heterocycles, but a specific correlation study for this compound is not documented. pharmacophorejournal.comacs.org

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-butylpyrimidine-5-carbaldehyde, ¹H and ¹³C NMR spectroscopy are used to identify the different proton and carbon environments within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of the signals allow for the assignment of each proton. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.2 ppm, due to the deshielding effect of the carbonyl group. researchgate.net The protons on the pyrimidine (B1678525) ring will exhibit distinct signals, with their chemical shifts influenced by the electron-withdrawing nature of the aldehyde and the electron-donating effect of the butyl group. The protons of the butyl group will appear in the upfield region, with characteristic multiplicities reflecting their coupling with adjacent protons.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon of the aldehyde is highly deshielded and typically appears around δ 180-190 ppm. The carbons of the pyrimidine ring will have chemical shifts in the aromatic region, while the aliphatic carbons of the butyl group will be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| CHO | 9.9 (s, 1H) | C=O | 185.0 |

| H-4, H-6 (pyrimidine) | 9.1 (s, 2H) | C-2 (pyrimidine) | 170.0 |

| -CH₂- (butyl) | 2.9 (t, 2H) | C-4, C-6 (pyrimidine) | 160.0 |

| -CH₂- | 1.8 (sext, 2H) | C-5 (pyrimidine) | 130.0 |

| -CH₂- | 1.4 (sext, 2H) | -CH₂- (butyl) | 38.0 |

| -CH₃ (butyl) | 0.9 (t, 3H) | -CH₂- | 31.0 |

| -CH₂- | 22.0 | ||

| -CH₃ | 14.0 | ||

| Note: This table presents predicted data based on typical chemical shift ranges and values for analogous compounds. Experimental verification is required. |

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₁₂N₂O), HRMS provides an accurate mass measurement, confirming the molecular formula. The molecular weight of this compound is 164.20 g/mol . scbt.com

Electron impact (EI) or electrospray ionization (ESI) techniques can be employed. In addition to the molecular ion peak ([M]⁺ or [M+H]⁺), the mass spectrum will show a series of fragment ions. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). jst.go.jp For this compound, fragmentation of the butyl chain is also expected, leading to characteristic losses of alkyl fragments.

Table 2: Expected High-Resolution Mass Spectrometry Data and Fragmentation for this compound

| m/z (calculated) | Ion Formula | Description |

| 164.0950 | [C₉H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 163.0871 | [C₉H₁₁N₂O]⁺ | Loss of H radical from aldehyde |

| 135.0817 | [C₈H₁₁N₂]⁺ | Loss of CHO radical |

| 121.0660 | [C₇H₉N₂]⁺ | Loss of C₃H₇ (propyl radical) from butyl chain |

| 107.0504 | [C₆H₇N₂]⁺ | Loss of C₄H₉ (butyl radical) |

| Note: This table represents plausible fragmentation patterns. The relative intensities of the peaks would depend on the ionization method and energy. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1700-1720 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic pyrimidine ring and the aliphatic butyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The spectrum will also feature characteristic absorptions for the C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to IR, the aromatic ring vibrations typically give rise to strong Raman signals. This can be particularly useful for confirming the structure of the pyrimidine core.

Table 3: Characteristic IR and Raman Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aldehyde | C=O stretch | 1710 (strong) | 1710 (weak) |

| Aldehyde | C-H stretch | 2820, 2720 (medium) | 2820, 2720 (medium) |

| Pyrimidine Ring | C-H stretch | ~3050 (medium) | ~3050 (strong) |

| Pyrimidine Ring | C=N, C=C stretch | 1580, 1550, 1470 (strong to medium) | 1580, 1550, 1470 (strong) |

| Butyl Group | C-H stretch | 2960, 2930, 2870 (strong) | 2960, 2930, 2870 (strong) |

| Butyl Group | C-H bend | 1465, 1380 (medium) | 1465, 1380 (medium) |

| Note: The exact positions and intensities of the bands can be influenced by the molecular environment and physical state of the sample. |

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique can reveal bond lengths, bond angles, and torsional angles, offering an unambiguous three-dimensional representation of the molecule in the solid state.

For this compound, a single-crystal X-ray diffraction study would confirm the planarity of the pyrimidine ring and the geometry of the aldehyde and butyl substituents. Furthermore, it would provide invaluable insight into the intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds and π-π stacking interactions between the pyrimidine rings, which govern the crystal packing. While no specific crystallographic data for this compound is publicly available, a related compound, diaquabis(5-n-butylpyridine-2-carboxylato-κN,O)nickel(II) dihydrate, has been studied, demonstrating the utility of this technique in characterizing molecules with a butyl-substituted heterocyclic ring.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.05 |

| Note: This data is hypothetical and serves as an example of the parameters that would be determined from an X-ray crystallographic analysis. Experimental determination is necessary for actual values. |

Advanced Applications in Chemical Research and Development

Building Blocks for Complex Organic Synthesis

2-Butylpyrimidine-5-carbaldehyde serves as a fundamental building block in the intricate field of complex organic synthesis. The presence of the aldehyde group provides a reactive site for a multitude of chemical transformations, including but not limited to, nucleophilic additions, condensations, and oxidations. This reactivity allows for the facile introduction of the pyrimidine (B1678525) moiety into larger, more complex molecular architectures.

The butyl group attached to the pyrimidine ring enhances the compound's solubility in organic solvents, a desirable property for many synthetic procedures. chemimpex.com This increased solubility facilitates its use in a broader range of reaction conditions and solvent systems. Chemists leverage the unique electronic properties of the pyrimidine ring in conjunction with the reactivity of the aldehyde to construct diverse molecular skeletons. For instance, derivatives of similar pyrimidine carbaldehydes are instrumental in synthesizing complex heterocyclic systems, which are often the core structures of biologically active compounds. chemimpex.comresearchgate.net The strategic functionalization of the pyrimidine ring, enabled by the carbaldehyde group, is a key step in the multi-step synthesis of novel organic compounds with potential applications in various scientific disciplines. organic-chemistry.org

Precursors for Specialty Chemicals and Advanced Materials

The utility of this compound extends beyond its role as a simple building block; it is also a key precursor for the development of specialty chemicals and advanced materials. chemimpex.comchemimpex.com Its ability to undergo various chemical transformations allows for the creation of complex molecules that can be used to produce materials with specific, high-performance characteristics. chemimpex.com

Polymeric Materials with Enhanced Properties

In the realm of material science, this compound is explored for its potential in creating novel polymeric materials. chemimpex.com The pyrimidine core can be incorporated into polymer backbones or as pendant groups, imparting unique properties to the resulting materials. For example, the thermal stability and chemical resistance of polymers can be enhanced by the inclusion of such heterocyclic structures. chemimpex.com The aldehyde functionality provides a convenient handle for polymerization reactions or for grafting onto existing polymer chains, allowing for the precise tailoring of material properties to suit specific industrial applications. chemimpex.com

Research Intermediates in Agrochemical Development

In the field of agrochemical research, this compound and its derivatives are valuable intermediates for the synthesis of new crop protection agents. chemimpex.com The pyrimidine scaffold is a common feature in many commercially successful herbicides, insecticides, and fungicides. The specific substitution pattern of this compound allows for the exploration of new chemical space in the search for more effective and environmentally benign agrochemicals. chemimpex.com Researchers utilize this compound to synthesize a variety of derivatives that can be screened for their biological activity against various agricultural pests and diseases. chemimpex.com The development of novel agrochemicals is crucial for improving crop yields and ensuring food security, and intermediates like this compound play a vital role in this ongoing research. chemimpex.comchemimpex.com

Research Intermediates in Pharmaceutical Agent Synthesis

The synthesis of new pharmaceutical agents is a cornerstone of modern medicine, and this compound serves as a key research intermediate in this endeavor. The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents, including antiviral, antibacterial, and anticancer drugs. nbinno.com The aldehyde group of this compound allows for its incorporation into a diverse array of molecular structures, facilitating the synthesis of novel compounds for biological screening.

Researchers in medicinal chemistry utilize this compound to create libraries of pyrimidine derivatives, which are then tested for their potential therapeutic effects. researchgate.net The butyl group can influence the pharmacokinetic properties of the resulting molecules, such as their absorption, distribution, metabolism, and excretion (ADME) profile. The versatility of this compound makes it an attractive starting material for the development of new drug candidates targeting a wide range of diseases. chemimpex.comchemimpex.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Butylpyrimidine-5-carbaldehyde, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or cross-coupling. For example, Suzuki-Miyaura coupling can introduce the butyl group to the pyrimidine core. Key steps include:

- Pyrimidine ring formation : Using aldehydes and amidines under acidic conditions.

- Functionalization : Introducing the aldehyde group via Vilsmeier-Haack formylation.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves yield and purity .

- Optimization : Catalytic systems (e.g., Pd(PPh₃)₄ for coupling) and temperature control (60–80°C) enhance efficiency. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the aldehyde proton (δ 9.8–10.2 ppm) and pyrimidine ring carbons. NOESY can resolve steric interactions between the butyl chain and pyrimidine .

- FT-IR : A strong C=O stretch (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 165.1) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Quench spills with sodium bisulfite to neutralize reactive aldehydes .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in the structural elucidation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is critical. For example:

- Data Collection : High-resolution (≤1.0 Å) datasets reduce ambiguities in electron density maps.

- Twinned Data : SHELXPRO’s twin refinement tools (e.g., HKLF 5 format) can resolve overlapping reflections in challenging crystals .

- Validation : CheckCIF (via IUCr) identifies geometric outliers (e.g., abnormal bond angles) .

Q. What experimental strategies elucidate the reactivity of this compound under varying pH and solvent conditions?

- Methodological Answer :

- Kinetic Studies : Monitor aldehyde oxidation via UV-Vis (λ = 280 nm) in buffers (pH 2–12). Polar aprotic solvents (e.g., DMF) stabilize the aldehyde, while protic solvents (e.g., MeOH) accelerate hydration .

- DFT Calculations : Gaussian 09 simulations predict transition states for nucleophilic attacks (e.g., Schiff base formation) .

Q. How can researchers investigate the biological target interactions of this compound?

- Methodological Answer :

- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity (KD) .

- Molecular Docking : AutoDock Vina models interactions with protein active sites (e.g., pyrimidine-binding pockets). Validate with mutagenesis studies .

- Metabolic Stability : LC-MS/MS quantifies hepatic clearance in microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.